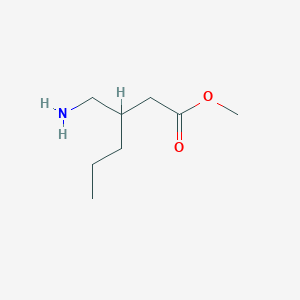

Methyl 3-(aminomethyl)hexanoate

Description

BenchChem offers high-quality Methyl 3-(aminomethyl)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(aminomethyl)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)hexanoate |

InChI |

InChI=1S/C8H17NO2/c1-3-4-7(6-9)5-8(10)11-2/h7H,3-6,9H2,1-2H3 |

InChI Key |

WANMCLCPYGQCEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=O)OC)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of Ester Intermediates in the Enantioselective Synthesis of (S)-Pregabalin

An In-depth Technical Guide

Abstract

(S)-3-(aminomethyl)-5-methylhexanoic acid, known commercially as Pregabalin, is a cornerstone therapeutic agent for a range of neurological disorders, including neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic efficacy of Pregabalin is exclusively attributed to its (S)-enantiomer, rendering enantioselective synthesis a critical focus of pharmaceutical process development.[3][4] This technical guide provides a detailed examination of key synthetic pathways to (S)-Pregabalin, with a specific focus on the strategic use of ester intermediates, such as methyl 3-(aminomethyl)hexanoate and its precursors. We will dissect the underlying chemical principles, provide field-proven experimental insights, and present detailed workflows that underscore the importance of these intermediates in achieving high yield and enantiomeric purity on an industrial scale.

Introduction: The Synthetic Challenge of (S)-Pregabalin

The molecular architecture of Pregabalin presents two primary synthetic hurdles: the construction of the stereocenter at the C3 position and the installation of the γ-amino acid functionality. The absence of direct activation adjacent to the chiral center complicates classical resolution strategies, as salt formation with resolving agents can be inefficient, often requiring multiple recrystallizations.[5] Consequently, modern synthetic strategies have evolved to prioritize early-stage establishment of the correct stereochemistry. These approaches can be broadly categorized into two dominant industrial routes: the "cyano-ester pathway" and the "glutaric anhydride pathway." Both routes extensively utilize ester functionalities as protecting groups and synthetic handles, making intermediates like methyl 3-(aminomethyl)hexanoate the penultimate precursors to the final active pharmaceutical ingredient (API).

The Cyano-Ester Pathway: Asymmetric Synthesis and Reduction

One of the most elegant and widely adopted methods for establishing the (S)-stereocenter involves the asymmetric hydrogenation of a prochiral olefin. This pathway leverages a cyano-ester intermediate, which is subsequently reduced to form the aminomethyl group.

Principle of the Method

The core of this strategy is the rhodium-catalyzed asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt.[6] The use of a chiral phosphine ligand, such as Me-DuPHOS, directs the delivery of hydrogen to one face of the double bond, yielding the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee).[6][7][8] The nitrile group is then reduced to a primary amine, and the ester is hydrolyzed to afford (S)-Pregabalin. The ester group is crucial as it activates the molecule for initial condensation reactions and serves as a stable protecting group for the carboxylic acid during the hazardous nitrile reduction step.

Experimental Workflow: From Cyano-Ester to Amino-Ester

Step 1: Synthesis of (E/Z)-Ethyl 3-cyano-5-methylhex-3-enoate This precursor is typically formed via a Knoevenagel condensation between isovaleraldehyde and ethyl cyanoacetate.[9][10]

Step 2: Asymmetric Hydrogenation The key enantioselective step involves the hydrogenation of the hexenoate salt.

-

Protocol: In a suitable reactor, the 3-cyano-5-methylhex-3-enoic acid salt (2) is dissolved in a degassed solvent like methanol. A solution of the [Rh(cod)2]BF4 catalyst and the (R,R)-Me-DuPHOS ligand is added. The mixture is hydrogenated under pressure (e.g., 90 psi H2).

-

Causality: The chiral ligand creates a chiral environment around the rhodium atom, forcing the substrate to coordinate in a specific orientation. This orientation dictates the facial selectivity of the hydrogenation, leading to a high excess of the (S)-enantiomer.[6][11]

Step 3: Reduction of the Nitrile to Form Methyl 3-(aminomethyl)hexanoate The enantiopure (S)-3-cyano-5-methylhexanoate is converted to the corresponding amine.

-

Protocol: The cyano-ester (3) is dissolved in a solvent like methanol or ethanol. A heterogeneous catalyst, most commonly Raney Nickel, is added.[6] The mixture is hydrogenated in an autoclave under high pressure (e.g., 4-5 kg/cm ²) and may require the presence of ammonia to minimize the formation of secondary amine byproducts.[12][13]

-

Causality: Raney Nickel is a robust and cost-effective catalyst for the reduction of nitriles to primary amines. The ester functionality remains intact under these conditions, demonstrating its utility as a protecting group.

Step 4: Hydrolysis to (S)-Pregabalin This is the final step where the ester intermediate is converted to the API.

-

Protocol: Methyl 3-(aminomethyl)hexanoate is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid followed by neutralization (e.g., with triethylamine or an ion-exchange resin) will yield the final zwitterionic product.[13]

Visualization: The Cyano-Ester Workflow

Caption: Workflow for the Cyano-Ester pathway to (S)-Pregabalin.

The Glutaric Anhydride Pathway: Desymmetrization and Rearrangement

An alternative, powerful strategy involves the desymmetrization of a prochiral starting material, 3-isobutylglutaric anhydride. This route culminates in a classic name reaction, the Hofmann Rearrangement, to install the amine functionality.

Principle of the Method

This pathway begins with the synthesis of 3-isobutylglutaric acid, which is cyclized to the corresponding anhydride.[14] The key step is the regioselective ring-opening of this symmetric anhydride with ammonia or an amine to produce 3-(carbamoylmethyl)-5-methylhexanoic acid (glutaric acid monoamide).[15][16] This amide is the direct precursor for the Hofmann rearrangement, which converts the carboxamide group into a primary amine with the loss of one carbon atom (as CO2).[17] This method avoids the use of metal catalysts for amine formation and is highly atom-economical.

Experimental Workflow: From Anhydride to API

Step 1: Synthesis of 3-Isobutylglutaric Acid Monoamide

-

Protocol: 3-isobutylglutaric acid is first refluxed with acetic anhydride to form 3-isobutylglutaric anhydride.[14][16] This anhydride is then slowly added to a solution of aqueous ammonia at a controlled low temperature (e.g., 5-15 °C) to facilitate regioselective ammonolysis, yielding the monoamide.[16] An alternative, high-yield method involves reacting 3-isobutylglutaric acid with urea in an organic solvent like toluene at 110-140 °C.[18][19][20][21][22]

-

Causality: Using the anhydride ensures that amidation occurs at only one of the two carboxylic acid positions. The reaction with urea provides a scalable, one-pot method to achieve the same transformation, avoiding the isolation of the anhydride.[18][19]

Step 2: The Hofmann Rearrangement

-

Protocol: The 3-(carbamoylmethyl)-5-methylhexanoic acid is treated with a Hofmann reagent, typically sodium hypochlorite (NaOCl) or a combination of bromine and sodium hydroxide, in an aqueous solution.[17][23] The reaction is initiated at low temperatures (0-10 °C) and then heated to 50-80 °C to drive the rearrangement to completion.[17][23]

-

Causality: The base deprotonates the amide, which then reacts with the halogenating agent to form an N-haloamide. A second deprotonation initiates the rearrangement, where the isobutyl-bearing alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate. Subsequent hydrolysis of the isocyanate under the reaction conditions yields the primary amine and CO2, resulting in racemic Pregabalin.

Step 3: Chiral Resolution Since the Hofmann rearrangement on this achiral substrate produces a racemic mixture, a resolution step is required.

-

Protocol: Racemic Pregabalin is resolved using a chiral resolving agent, most commonly (S)-(+)-mandelic acid.[9][13] The racemic mixture is dissolved in a solvent system (e.g., isopropanol/water), and the mandelic acid is added. The diastereomeric salt of (S)-Pregabalin with (S)-mandelic acid preferentially precipitates.[13] The salt is then isolated and treated with a base (e.g., triethylamine) or passed through a basic ion-exchange column to liberate the pure (S)-Pregabalin.[13]

Visualization: The Glutaric Anhydride Pathway

Caption: Workflow for the Glutaric Anhydride pathway to (S)-Pregabalin.

Analytical and Quality Control Framework

Rigorous analytical control is paramount in pharmaceutical manufacturing to ensure the purity, identity, and enantiomeric integrity of the final product.

| Parameter | Analytical Technique | Purpose |

| Reaction Progress | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | To monitor the consumption of starting materials and the formation of intermediates and products.[24][25] |

| Structural Confirmation | Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS) | To confirm the chemical structure of key intermediates and the final API.[1][5][26] |

| Chemical Purity | HPLC, Gas Chromatography (GC) | To quantify the API and identify/quantify any process-related impurities.[24] |

| Chiral Purity (ee) | Chiral HPLC | To determine the enantiomeric excess of (S)-Pregabalin, ensuring it meets regulatory standards (typically >99.8% ee).[5] |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | To quantify any remaining organic solvents from the synthesis and purification steps. |

Conclusion

The synthesis of (S)-Pregabalin is a showcase of modern industrial organic chemistry, where the strategic selection of intermediates is key to success. Ester intermediates, including the family to which methyl 3-(aminomethyl)hexanoate belongs, are not merely passive precursors but active participants in the synthetic strategy. They serve as essential protecting groups, enable high-yielding transformations, and are central to the two most dominant and scalable manufacturing routes. Whether through the elegance of asymmetric hydrogenation in the cyano-ester pathway or the classic efficiency of the Hofmann rearrangement in the glutaric anhydride route, a deep understanding of the chemistry of these intermediates is fundamental for any researcher or professional in the field of drug development. The continuous optimization of these pathways, driven by principles of green chemistry and process efficiency, will ensure the continued availability of this vital medication.[10]

References

-

Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

-

Martínez, A. G., et al. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development, 18(3), 410-417. Retrieved from [Link]

-

Zheng, R., et al. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. Applied Microbiology and Biotechnology, 103(14), 5675-5684. Retrieved from [Link]

-

Jayachandra, S. B., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]

-

Chavan, S. P., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Retrieved from [Link]

-

Li, J., et al. (2011). Study on the synthesis of pregabalin. 2011 International Conference on New-Energy and Advanced Materials. Retrieved from [Link]

- CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides. (2017). Google Patents.

-

Pan, G. (2016). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. SciSpace. Retrieved from [Link]

-

Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (2020). Eureka. Retrieved from [Link]

-

"A Process For Synthesis Of S (+) Pregabalin". (n.d.). QuickCompany. Retrieved from [Link]

-

Process for the preparation of pregabalin. (2012). European Patent Office. Retrieved from [Link]

-

Pregabalin. (n.d.). Thieme. Retrieved from [Link]

- US20190152894A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (2019). Google Patents.

- CN109678737B - Preparation method of pregabalin. (2021). Google Patents.

-

WO/2018/001148 METHOD FOR PREPARING PREGABALIN INTERMEDIATE 3-ISOBUTYLGLUTARIC ACID MONOAMIDE. (2018). WIPO Patentscope. Retrieved from [Link]

-

Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (n.d.). SciSpace. Retrieved from [Link]

-

Kour, J., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Roy, B. N., et al. (2013). Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. ChemInform. Retrieved from [Link]

- CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide. (2016). Google Patents.

- WO2018001148A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (2018). Google Patents.

-

Process for the preparation of pregabalin. (2018). Justia Patents. Retrieved from [Link]

- WO2012059797A1 - Process for synthesis of (s) - pregabalin. (2012). Google Patents.

- US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. (2011). Google Patents.

-

Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. Retrieved from [Link]

-

Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-4. Retrieved from [Link]

-

Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Figshare. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID. (2012). European Patent Office. Retrieved from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. figshare.com [figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. WO2012059797A1 - Process for synthesis of (s) - pregabalin - Google Patents [patents.google.com]

- 13. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 14. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 15. researchgate.net [researchgate.net]

- 16. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 17. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]

- 18. Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Eureka | Patsnap [eureka.patsnap.com]

- 19. US20190152894A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google Patents [patents.google.com]

- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 21. CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide - Google Patents [patents.google.com]

- 22. WO2018001148A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google Patents [patents.google.com]

- 23. CN109678737B - Preparation method of pregabalin - Google Patents [patents.google.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. physics.emu.edu.tr [physics.emu.edu.tr]

- 26. rsc.org [rsc.org]

Thermodynamic Stability of Amino Ester Intermediates: Kinetic Profiling and Mechanistic Insights

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug development, amino ester intermediates serve as critical building blocks for prodrugs, peptide synthesis, and biocatalysis. By temporarily masking polar carboxylic acids or hydroxyl groups, amino esters enhance aqueous solubility and membrane permeability (e.g., targeting PEPT1 transporters)[1]. However, the utility of these intermediates hinges on a delicate thermodynamic balance: they must possess sufficient chemical stability for formulation and shelf-life, yet remain enzymatically labile enough to release the active pharmaceutical ingredient (API) in vivo[2]. This guide deconstructs the thermodynamic degradation pathways of amino esters and provides a self-validating experimental framework for kinetic profiling.

Mechanistic Drivers of Thermodynamic Instability

Amino ester intermediates are intrinsically susceptible to two primary degradation pathways dictated by their local microenvironment (pH, temperature, and solvent dielectric constant).

A. Base-Catalyzed Hydrolysis

Ester bonds are highly vulnerable to nucleophilic attack by hydroxide ions. At physiological pH (7.4), the rate of hydrolysis increases significantly compared to acidic gastric conditions (pH 1.2)[2]. The degradation typically follows pseudo-first-order kinetics in vitro because the concentration of water and buffer ions remains vastly in excess relative to the substrate[3].

B. O-to-N Acyl Migration

A classical intramolecular rearrangement occurs when the acyl group migrates from the oxygen atom to the adjacent nitrogen atom, forming a thermodynamically more stable amide bond[4]. At acidic pH, the amine is protonated ( −NH3+ ) and unreactive. However, as the pH approaches or exceeds the amine's pKa , the deprotonated free amine ( −NH2 ) acts as a potent internal nucleophile. This attack forms a cyclic tetrahedral intermediate, which irreversibly collapses into an N-acyl amide or a diketopiperazine[4].

Mechanistic pathway of O-to-N acyl migration in amino ester intermediates.

Strategic Modulation in Prodrug Design

To prevent premature degradation while ensuring in vivo activation, medicinal chemists modulate the thermodynamic stability of amino esters through structural tuning:

-

Steric Hindrance (Promoiety Selection): The choice of the amino acid side chain directly impacts stability. Bulky, branched side chains (e.g., L-valine) exert steric shielding around the ester carbonyl, physically blocking nucleophilic attack by water or hydroxide ions[1].

-

Linker Chemistry: The spacer between the API and the amino acid alters the microenvironment. For example, propylene glycol (PG) linkers exhibit a >20-fold increase in stability at pH 7.4 compared to methoxy or ethoxy counterparts, preventing premature hydrolysis[1].

Quantitative Stability Profiling

Understanding the half-life ( t1/2 ) of these intermediates across a pH gradient is critical for predicting pharmacokinetic behavior.

Table 1: Half-life ( t1/2 ) of Representative Amino Ester Prodrugs Across pH Gradients

| Compound Class | Promoiety / Linker | pH 1.2 (Gastric) | pH 7.4 (Physiological) | Plasma/Homogenate (Enzymatic) |

| Metronidazole Esters [3] | N,N-diethylglycinate | Highly Stable (>24h) | 4 - 16 h | < 10 min |

| Valacyclovir Analogs [2] | Propylene Glycol (PG) | Highly Stable (>24h) | > 12 h | < 1 h |

| Atazanavir Conjugates [5] | L-Valine | Stable | Moderate (Base-catalyzed) | Rapid Cleavage |

Self-Validating Experimental Protocol: Kinetic Hydrolysis Profiling

To accurately determine the thermodynamic stability and degradation rate constants ( kobs ) of amino ester intermediates, a robust, self-validating workflow is required. The following protocol ensures that experimental artifacts (such as post-sampling degradation) are eliminated.

Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology

Step 1: Buffer Preparation & Equilibration Prepare 100 mM buffers at physiologically relevant pH levels (pH 1.2, 4.0, 6.0, and 7.4).

-

Causality: Buffers must be adjusted to isotonicity (e.g., using NaCl). Ionic strength directly impacts the activity coefficients of the reactants; failing to control this will yield artificial variances in the hydrolysis rate constants[2].

Step 2: Substrate Initiation & Internal Standard Addition Dissolve the amino ester intermediate in a minimal volume of co-solvent (e.g., DMSO, <2% v/v final) and spike into the pre-warmed (37 °C) buffer to a final concentration of 10-50 µM.

-

Self-Validation: Immediately add a chemically stable Internal Standard (IS), such as a structurally related stable aromatic ether. The IS validates the extraction efficiency and normalizes any HPLC injection volume discrepancies.

Step 3: Timed Aliquot Sampling & Quenching At predetermined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), extract a 100 µL aliquot.

-

Causality: Immediately quench the aliquot by mixing it with an equal volume of cold acidic crash solution (e.g., 1% formic acid in acetonitrile). The low temperature and low pH instantly protonate the free amine, halting O-to-N acyl migration and base-catalyzed hydrolysis, effectively "freezing" the reaction state for accurate temporal analysis.

Step 4: HPLC-UV/MS Analysis Analyze the quenched samples using reversed-phase HPLC. Quantify the Area Under the Curve (AUC) for both the intact amino ester and the parent degradant, normalized to the IS.

Step 5: Kinetic Modeling Because water and buffer are in vast excess, the reaction follows pseudo-first-order kinetics[3]. Plot the natural logarithm of the remaining amino ester concentration ( ln[Ct] ) versus time ( t ). The slope of the linear regression yields the apparent first-order rate constant ( −kobs ). The half-life is then calculated as:

t1/2=kobs0.693Conclusion

The thermodynamic stability of amino ester intermediates is a primary determinant of a prodrug's viability. By understanding the mechanistic triggers of base-catalyzed hydrolysis and O-to-N acyl migration, scientists can rationally design linkers and promoieties that survive formulation and systemic circulation, yet rapidly yield the active therapeutic upon enzymatic cleavage at the target site.

Sources

- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

Solubility profile of Methyl 3-(aminomethyl)hexanoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(aminomethyl)hexanoate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation development. Methyl 3-(aminomethyl)hexanoate, a structural analog and potential intermediate or prodrug of pharmaceutically important compounds like gabapentin and pregabalin, presents a unique solubility challenge due to its amphiphilic nature. This technical guide provides a comprehensive analysis of the predicted solubility profile of Methyl 3-(aminomethyl)hexanoate in a range of common organic solvents. In the absence of extensive public data, this guide synthesizes information from structurally related molecules and fundamental chemical principles to offer a robust predictive framework. Furthermore, a detailed, self-validating experimental protocol for precise solubility determination is provided to empower researchers in generating empirical data.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the adage "like dissolves like" is a foundational principle guiding formulation and process chemistry. The solubility of a compound in various solvents dictates the choice of reaction media for synthesis, the selection of solvents for purification and crystallization, and the design of effective drug delivery systems. Poor solubility can lead to significant challenges in achieving desired therapeutic concentrations and can be a major hurdle in the drug development pipeline.

Methyl 3-(aminomethyl)hexanoate possesses a primary amine, an ester functional group, and a C6 alkyl chain. This combination of a polar, hydrogen-bonding amine group and a nonpolar aliphatic backbone results in a complex solubility behavior that is highly dependent on the nature of the solvent. Understanding this profile is essential for researchers working on its synthesis, purification, or its potential application as a pharmaceutical intermediate or prodrug.[1]

Physicochemical Properties and Their Influence on Solubility

While direct experimental data for Methyl 3-(aminomethyl)hexanoate is scarce, we can infer its key physicochemical properties from its structure and from data available for closely related compounds. These properties are fundamental to predicting its solubility.

| Property | Estimated Value / Information | Rationale and Impact on Solubility |

| Molecular Formula | C₉H₁₉NO₂ | Provides the elemental composition. |

| Molecular Weight | 173.26 g/mol [2] | Influences the mass-to-volume ratio in solution. |

| Structure | The molecule has a polar head (aminomethyl and ester groups) and a nonpolar tail (hexyl chain). | |

| pKa (amine) | ~10-11 (Estimated) | The primary amine will be protonated at acidic pH, significantly increasing solubility in polar protic solvents. |

| logP (o/w) | ~1.5-2.0 (Estimated) | Indicates a moderate lipophilicity, suggesting some solubility in both polar and nonpolar environments. A structurally similar compound, 3-(Aminomethyl)-5-methylhexanoic acid, has a LogP of 1.78.[3] |

| Physical Form | Likely a liquid or low-melting solid at STP | The physical state affects the energy required to break the crystal lattice for dissolution. |

The interplay of these properties is visualized in the diagram below.

Caption: Relationship between molecular features and solvent interactions.

Estimated Solubility Profile in Common Organic Solvents

The following table provides an estimated solubility profile of Methyl 3-(aminomethyl)hexanoate. This profile is extrapolated from the behavior of structurally similar compounds, including hexanoic acid derivatives and gabapentin.[4][5] These estimations should be used as a guide for solvent screening, with the understanding that empirical verification is necessary for precise quantitative data.

| Solvent | Class | Polarity Index | Dielectric Constant | Estimated Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | 32.7 | Soluble | The hydroxyl group readily forms hydrogen bonds with both the amine and ester groups, effectively solvating the polar head.[6] |

| Ethanol | Polar Protic | 4.3 | 24.5 | Soluble | Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor. The slightly longer alkyl chain may marginally improve interaction with the hexyl group.[7] |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Moderately Soluble | Increased steric hindrance and lower polarity compared to methanol and ethanol may slightly reduce solvating efficiency for the polar groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Soluble | A strong hydrogen bond acceptor, DMSO can effectively solvate the amine group. Its high polarity accommodates the entire molecule well.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Soluble | Similar to DMSO, DMF is a highly polar, aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to fully solvate the amine group. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Sparingly Soluble | Moderate polarity allows for some interaction with the polar groups, but it is less effective at solvating the nonpolar tail compared to more polar aprotic solvents. |

| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | Sparingly Soluble | DCM's weak polarity makes it a poor solvent for the polar amine group, leading to limited solubility. |

| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Slightly Soluble | The nonpolar nature of toluene interacts favorably with the hexyl chain, but it cannot effectively solvate the polar amine and ester groups. |

| Hexane | Nonpolar Aliphatic | 0.1 | 1.9 | Insoluble / Very Slightly Soluble | As a nonpolar solvent, hexane is unable to overcome the strong intermolecular forces of the polar functional groups. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle

A surplus of the solute (Methyl 3-(aminomethyl)hexanoate) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured. This concentration represents the equilibrium solubility.

Materials and Equipment

-

Methyl 3-(aminomethyl)hexanoate (purity >99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.01 mg)

-

Vials with Teflon-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of Methyl 3-(aminomethyl)hexanoate in a suitable solvent (in which it is freely soluble, e.g., methanol) to create a calibration curve.

-

Sample Preparation:

-

Add an excess amount of Methyl 3-(aminomethyl)hexanoate to a vial (e.g., 20-50 mg). The key is to ensure solid material remains after equilibrium is reached.

-

Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to further facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Methyl 3-(aminomethyl)hexanoate.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the solute in the diluted sample.

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility, typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for the shake-flask solubility determination.

Conclusion

This technical guide provides a detailed, albeit predictive, solubility profile for Methyl 3-(aminomethyl)hexanoate across a spectrum of organic solvents. Based on its amphiphilic structure, it is predicted to be most soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility is expected to decrease significantly in less polar and nonpolar solvents. While these estimations offer valuable guidance for initial experimental design, it is imperative for researchers to perform empirical measurements for their specific applications. The provided shake-flask protocol offers a robust and reliable method for generating this critical data, ensuring scientific integrity and facilitating downstream process development and formulation activities.

References

-

PubChem. (n.d.). Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 3-(Aminomethyl)-5-methylhexanoic Acid CAS 130912-52-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New experimental melting properties as access for predicting amino-acid solubility - PMC. Retrieved from [Link]

- Google Patents. (n.d.). US8431739B2 - Process for the preparation of gabapentin.

-

ResearchGate. (2025, August 10). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures | Request PDF. Retrieved from [Link]

-

PubMed. (2011, February 10). Solubilization of gabapentin into HII mesophases. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1201805-54-0 | Product Name : Methyl 3-(aminomethyl)-5-methylhexanoate. Retrieved from [Link]

-

Inxight Drugs. (n.d.). METHYL 3-(AMINOMETHYL)-5-METHYLHEXANOATE. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.

-

The Good Scents Company. (n.d.). methyl 3-hexenoate, 2396-78-3. Retrieved from [Link]

-

University of Limerick. (2016, January 14). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Retrieved from [Link]

-

ACS Publications. (2003, June 6). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 8). An ester derivative of the drug gabapentin: PH dependent crystal stability. Retrieved from [Link]

- Google Patents. (n.d.). US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.

-

MDPI. (2024, March 6). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Retrieved from [Link]

-

Frontiers. (2021, June 15). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-(Aminomethyl)-5-methylhexanoic Acid CAS 130912-52-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 7. Exploring Various Crystal and Molecular Structures of Gabapentin—A Review [mdpi.com]

Literature review on chiral gamma-amino acid derivatives

An In-Depth Technical Guide to the Strategic Synthesis and Application of Chiral γ -Amino Acid Derivatives

Executive Summary & Pharmacological Context

Chiral γ -amino acids are privileged scaffolds in modern medicinal chemistry and peptidomimetic design. Unlike α -amino acids, the γ -amino acid backbone features two additional carbon atoms between the amino and carboxyl termini. This structural expanded footprint confers exceptional resistance to proteolytic degradation and allows for the formation of stable secondary structures known as "foldamers."

From a pharmacological perspective, chiral γ -amino acids are the structural foundation of blockbuster neurological therapeutics. The stereocenter—typically at the β

- or γ -position—is not merely a structural feature; it is the absolute determinant of receptor affinity. For instance, (S)-Pregabalin (Lyrica) binds with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system, whereas its (R)-enantiomer is virtually inactive. Similarly, (R)-Baclofen acts as a potent GABAB receptor agonist for treating spasticity[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical catalytic mechanisms and field-proven, scalable synthetic protocols. We will dissect the two most robust paradigms for constructing these chiral centers: Asymmetric Organocatalysis and Biocatalysis .

Pharmacological mechanism of (S)-Pregabalin via VGCC modulation.

Strategic Synthesis Pathways: Causality and Mechanism

The industrial synthesis of chiral γ -amino acids has evolved from wasteful classical resolutions to highly atom-economical asymmetric catalysis. The choice of synthetic route dictates the Process Mass Intensity (PMI) and the Environmental Factor (E-factor) of the final active pharmaceutical ingredient (API)[2].

Asymmetric Organocatalysis: The Michael Addition Paradigm

The most powerful method for constructing the chiral backbone of Baclofen and Pregabalin is the organocatalytic asymmetric Michael addition of carbon nucleophiles (like malonates or nitromethane) to nitroalkenes or α,β -unsaturated carbonyls[3].

Mechanistic Causality: Bifunctional catalysts, such as Takemoto’s thiourea or squaramide derivatives, operate via a dual-activation mechanism. The thiourea/squaramide moiety acts as a double hydrogen-bond donor, coordinating with the nitro group of the Michael acceptor. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. Simultaneously, the tertiary amine on the catalyst deprotonates the nucleophile, raising its Highest Occupied Molecular Orbital (HOMO) and directing it to a specific enantioface of the alkene[4].

Biocatalysis: Ene-Reductases and Substrate Engineering

For highly sustainable, aqueous-based synthesis, biocatalysis utilizing ene-reductases (e.g., Old Yellow Enzymes, OYE) is unparalleled. This method involves the asymmetric bioreduction of β -cyanoacrylate esters[5].

Mechanistic Causality: The stereochemical outcome in biocatalysis is dictated by the binding orientation of the substrate within the enzyme's active pocket. By employing "substrate engineering"—specifically, varying the steric bulk of the ester moiety (e.g., shifting from methyl to n-propyl esters)—chemists can force the substrate into a single binding conformation, achieving >99% enantiomeric excess (ee) for the (S)-enantiomer[5].

Strategic decision matrix for selecting γ-amino acid synthesis routes.

Quantitative Data: Route Comparison

The following table synthesizes the performance metrics of various catalytic systems utilized in the synthesis of Pregabalin and Baclofen precursors, highlighting the trade-offs between yield, stereocontrol, and scalability.

| Target Molecule | Synthetic Strategy | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) | Scalability / Notes | Source |

| (R)-Baclofen | Organocatalytic Michael Addition | Takemoto's Thiourea (10 mol%) | 85 - 90% | 94% | High; requires subsequent nitro reduction. | [1] |

| (S)-Pregabalin | Organocatalytic Conjugate Addition | Chiral Squaramide (0.5 mol%) | >90% | >99% (after recryst.) | Excellent; demonstrated on >2 Kg flow scale. | [3] |

| (S)-Pregabalin | Biocatalytic Asymmetric Reduction | Ene-reductase (OYE2) + NADH | 83% | >99% | Superior E-factor; requires cofactor recycling. | [5] |

| Pregabalin | Enzymatic Kinetic Resolution | Lipolase (Pfizer Process) | ~45% | >99% | Classic industrial route; limited by 50% max theoretical yield. | [3] |

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are explicitly justified to prevent common failure modes.

Protocol A: Organocatalytic Synthesis of (R)-Baclofen Precursor via Michael Addition

Objective: Enantioselective addition of diethyl malonate to trans- β -nitrostyrene derivative[6],[1].

Step-by-Step Methodology:

-

System Preparation & Control: Before initiating the main reaction, run a background control of the nitroalkene and diethyl malonate in the chosen solvent without the catalyst.

-

Causality: Anionic polymerization of nitrostyrenes can be initiated by trace basicity. If background conversion exceeds 5% in 24h, the reaction temperature must be lowered to 0°C to suppress the non-selective racemic pathway[6].

-

-

Solvent Selection: Dissolve the functionalized trans- β -nitrostyrene (1.0 equiv) in anhydrous Dichloromethane (DCM) at room temperature.

-

Causality: DCM is preferred over THF. THF acts as a competitive hydrogen-bond acceptor, which can disrupt the delicate hydrogen-bonding network between the thiourea catalyst and the nitro group, potentially degrading the ee% by 5–10%[6].

-

-

Catalyst Addition: Add Takemoto’s bifunctional chiral thiourea catalyst (10 mol%). Stir for 10 minutes to ensure homogeneous distribution.

-

Nucleophile Addition: Add diethyl malonate (1.2 equiv) dropwise. Monitor the reaction via TLC (Hexane/EtOAc 8:2) until complete consumption of the nitroalkene (typically 12-24 hours).

-

Validation & Workup: Quench the reaction with 1N HCl to protonate the amine catalyst, preventing reverse-Michael addition during concentration. Extract with DCM, dry over MgSO4 , and concentrate. Validate the enantiomeric excess immediately using Chiral HPLC (e.g., Chiralcel OD-H column).

-

Downstream Processing: The resulting adduct is subjected to Raney-Ni catalyzed hydrogenation to reduce the nitro group to an amine, which spontaneously cyclizes to the lactam, followed by hydrolysis to yield (R)-Baclofen[1].

Self-validating workflow for organocatalytic Michael addition.

Protocol B: Chemoenzymatic Synthesis of Pregabalin Precursor

Objective: Asymmetric bioreduction of β -cyanoacrylate esters using Ene-Reductases[5].

Step-by-Step Methodology:

-

Substrate Engineering: Synthesize the n-propyl ester of the β -cyanoacrylate rather than the methyl ester.

-

Causality: The larger n-propyl group sterically forces the substrate into a singular binding mode within the OYE2 enzyme pocket, guaranteeing strict (S)-selectivity and preventing the formation of the undesired (R)-enantiomer[5].

-

-

Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.0) containing the substrate (10-50 mM).

-

Cofactor Recycling System Setup: Add catalytic amounts of NAD+ (1 mM), glucose (2.0 equiv relative to substrate), and Glucose Dehydrogenase (GDH).

-

Enzyme Addition: Introduce the purified OYE2 enzyme. Incubate the biphasic or aqueous mixture at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Extraction & Validation: Extract the aqueous layer with ethyl acetate. The high stereospecificity of the enzyme typically yields the (S)-precursor in >99% ee, which can be directly reduced (e.g., via H2 /Pd-C) to yield (S)-Pregabalin without the need for chiral resolution[5].

Conclusion

The synthesis of chiral γ -amino acid derivatives represents a triumph of modern asymmetric chemistry. While organocatalysis offers robust, flow-compatible pathways ideal for rapid scale-up and continuous manufacturing[3], biocatalysis provides an elegant, highly stereocontrolled, and environmentally benign alternative[5]. The selection between these methodologies must be dictated by the specific constraints of the target API, including required throughput, E-factor targets, and the structural nuances of the prochiral precursor.

References

-

New one-pot multistep process with multifunctional catalysts: decreasing the E factor in the synthesis of fine chemicals ResearchGate[Link]

-

Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study MDPI (Catalysts)[Link]

-

Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis DOKUMEN.PUB[Link]

-

A Simple Organocatalytic Enantioselective Synthesis of Pregabalin Aalto University Research Portal[Link]

-

Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of Methyl 3-(aminomethyl)hexanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(aminomethyl)hexanoate is a critical chiral intermediate in the synthesis of Pregabalin, a widely used pharmaceutical agent for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic efficacy of Pregabalin is solely attributed to its (S)-enantiomer, underscoring the paramount importance of stereochemical control during its synthesis.[3] This technical guide provides a comprehensive exploration of the stereochemistry and chirality of Methyl 3-(aminomethyl)hexanoate. It delves into the fundamental principles of its chirality, stereoselective synthetic strategies, methods for chiral resolution, and analytical techniques for enantiomeric discrimination. The causality behind experimental choices and the practical implications for drug development are emphasized throughout, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Stereochemical Landscape of Methyl 3-(aminomethyl)hexanoate

Methyl 3-(aminomethyl)hexanoate possesses a single stereocenter at the C3 carbon of the hexanoate backbone, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers.[4][5] The spatial arrangement of the aminomethyl and isobutyl groups around this chiral center dictates the molecule's three-dimensional structure and, consequently, its biological activity when incorporated into the final active pharmaceutical ingredient (API).

The molecular formula of Methyl 3-(aminomethyl)hexanoate is C9H19NO2, with a molecular weight of 173.26 g/mol .[6][7] While the racemic mixture is a common form of this intermediate, the (S)-enantiomer is the therapeutically active precursor to Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid.[2][4] The critical role of stereochemistry in drug action is well-documented, with different enantiomers of a chiral drug often exhibiting significant differences in pharmacodynamics and pharmacokinetics.[8][9] In the case of Pregabalin, the (R)-enantiomer is significantly less active, making the stereochemical purity of its precursors a critical quality attribute.[10][11]

Table 1: Physicochemical Properties of Methyl 3-(aminomethyl)hexanoate

| Property | Value | Source |

| CAS Number | 1201805-54-0 | [6] |

| Molecular Formula | C9H19NO2 | [4][7] |

| Molecular Weight | 173.26 g/mol | [6] |

| Chiral Centers | 1 | [4] |

| Stereochemistry | Racemic ((+/-)-Methyl 3-(aminomethyl)-5-methylhexanoate) or as individual (R) and (S) enantiomers. | [4][7] |

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure compounds can be broadly categorized into two approaches: stereoselective synthesis, where a specific stereoisomer is formed preferentially, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers. Both strategies are employed in the production of the key (S)-enantiomer of Methyl 3-(aminomethyl)hexanoate's corresponding acid.

Enantioselective Synthesis: Asymmetric Hydrogenation

A highly efficient method for the enantioselective synthesis of the precursor to (S)-Pregabalin involves the asymmetric hydrogenation of a prochiral olefin.[12][13] This approach introduces the desired chirality in a key step, avoiding the need for later resolution.

A notable example is the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine ligand, such as Me-DuPHOS.[3][14] This catalytic system exhibits high enantioselectivity, yielding the desired (S)-3-cyano-5-methylhexanoate with a high enantiomeric excess (ee).[3] Subsequent reduction of the nitrile group affords the final (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[12]

Protocol: Asymmetric Hydrogenation of Potassium 3-cyano-5-methylhex-3-enoate

-

Preparation of the Substrate: The ethyl ester of 3-cyano-5-methylhex-3-enoic acid is hydrolyzed with potassium hydroxide in a methanol/water mixture to generate a solution of the potassium salt.[3]

-

Catalyst Preparation: A solution of the precatalyst, [(R,R)-(Me-DuPHOS)Rh(COD)]BF4, is prepared.[3]

-

Hydrogenation: The catalyst solution is added to the substrate solution under an inert atmosphere. The mixture is then subjected to hydrogenation with hydrogen gas (typically at 45 psi) at an elevated temperature (e.g., 55 °C).[3]

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed, and the resulting potassium (S)-3-cyano-5-methylhexanoate can be isolated. This intermediate is then carried forward to the nitrile reduction step.[3]

Caption: Asymmetric hydrogenation workflow for (S)-Pregabalin synthesis.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid followed by resolution to isolate the desired (S)-enantiomer.

This classical resolution technique involves reacting the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A commonly used resolving agent for racemic 3-(aminomethyl)-5-methylhexanoic acid is (S)-(+)-mandelic acid.[15][16] The reaction of the racemate with (S)-(+)-mandelic acid in a suitable solvent system leads to the preferential crystallization of the (S,S)-diastereomeric salt. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure (S)-3-(aminomethyl)-5-methylhexanoic acid.[15]

Protocol: Resolution with (S)-(+)-Mandelic Acid

-

Salt Formation: Racemic 3-(aminomethyl)-5-methylhexanoic acid and (S)-(+)-mandelic acid are dissolved in a suitable solvent, such as a mixture of water and an alcohol (e.g., isopropanol).[16]

-

Crystallization: The solution is cooled to induce crystallization of the less soluble diastereomeric salt, the (S)-acid-(S)-mandelic acid salt.

-

Isolation: The crystallized salt is isolated by filtration.

-

Liberation of the Free Acid: The isolated diastereomeric salt is treated with a base (e.g., triethylamine in methanol) to neutralize the mandelic acid and precipitate the pure (S)-3-(aminomethyl)-5-methylhexanoic acid.[16]

Caption: Diastereomeric salt resolution workflow.

Enzymatic methods offer a green and highly selective alternative for chiral resolution. Lipases are commonly employed for the kinetic resolution of racemic esters. In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted.

For instance, the kinetic resolution of racemic (RS)-ethyl-3-cyano-5-methylhexanoate can be achieved using a lipase, which selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid.[17] The unreacted (R)-ester and the (S)-acid can then be separated.

Analytical Techniques for Chiral Discrimination

The determination of enantiomeric purity is a critical aspect of quality control in the synthesis of chiral molecules. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[18] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of intermediates like 3-(aminomethyl)-5-methylhexanoic acid, derivatization may be necessary to introduce a chromophore for UV detection and to enhance the interaction with the CSP. Alternatively, direct separation on specialized CSPs can be employed. Polysaccharide-based CSPs and anion-exchange CSPs are common choices for the separation of chiral acids and amines.[19]

Table 2: Comparison of Chiral HPLC Methods for a Model Chiral Acid [19]

| Parameter | Method A: Polysaccharide CSP | Method B: Anion-Exchange CSP | Method C: Indirect (Derivatization) |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Quinine carbamate | Standard C18 (achiral) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid | Methanol/Acetic Acid/Ammonium Acetate | Acetonitrile/Water |

| Resolution (Rs) | > 2.0 | > 2.5 | > 1.8 |

| Advantages | Broad applicability | High efficiency for acidic compounds | Uses standard achiral columns |

| Disadvantages | May require non-polar mobile phases | More specialized, longer equilibration | Requires an additional derivatization step |

Chiral Gas Chromatography (GC)

Chiral GC is another effective technique for enantiomeric separation, particularly for volatile compounds.[20] The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[21] For non-volatile analytes like amino acids and their esters, derivatization is typically required to increase their volatility.

Capillary Electrophoresis (CE)

Capillary electrophoresis with a chiral selector in the background electrolyte is a high-resolution technique for enantioseparation.[22][23] Cyclodextrins are commonly used as chiral selectors. This method offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.

Practical Implications in Drug Development

The stereochemistry of Methyl 3-(aminomethyl)hexanoate is not merely an academic curiosity; it has profound practical implications in drug development.

-

Therapeutic Efficacy: As the biological activity of Pregabalin resides in the (S)-enantiomer, ensuring high enantiomeric purity is essential for maximizing therapeutic efficacy and ensuring consistent clinical outcomes.[3]

-

Safety and Toxicity: While the (R)-enantiomer of Pregabalin is considered less active, it is crucial to control its presence in the final drug product. In many chiral drugs, the "inactive" enantiomer can contribute to side effects or have its own pharmacological profile.[8][24][25]

-

Regulatory Scrutiny: Regulatory agencies worldwide, such as the FDA and EMA, have stringent requirements for the characterization and control of stereoisomers in drug substances. The development of stereoselective synthetic routes and validated analytical methods for enantiomeric purity is a regulatory necessity.

-

Process Efficiency and Cost-Effectiveness: The choice between an enantioselective synthesis and a resolution strategy is often dictated by factors such as cost, scalability, and overall process efficiency. An efficient enantioselective synthesis can be more economical in the long run by avoiding the loss of 50% of the material inherent in a classical resolution.[3]

Conclusion

The stereochemistry and chirality of Methyl 3-(aminomethyl)hexanoate are central to its role as a key intermediate in the synthesis of Pregabalin. A thorough understanding of its stereocenter, coupled with the strategic application of stereoselective synthesis or chiral resolution techniques, is fundamental to the efficient and controlled production of this important pharmaceutical. The ability to accurately analyze and control the enantiomeric purity of this intermediate is a critical determinant of the quality, safety, and efficacy of the final drug product. This guide has provided a technical overview of these crucial aspects, offering a foundation for researchers and drug development professionals working in this field.

References

-

METHYL 3-(AMINOMETHYL)-5-METHYLHEXANOATE - gsrs. (n.d.). Retrieved from [Link]

-

Burk, M. J., de Koning, P. D., Giumanini, A. B., & Zanotti-Gerosa, A. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. Retrieved from [Link]

-

Methyl 3-(aminomethyl)-5-methylhexanoate. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

An efficient total synthesis of (±)-pregabalin. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

-

METHYL 3-(AMINOMETHYL)-5-METHYLHEXANOATE - Inxight Drugs. (n.d.). Retrieved from [Link]

- Intermediate of pregabalin and preparation method thereof. (2022). Google Patents.

-

Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. (2014). ResearchGate. Retrieved from [Link]

-

Suresh b J, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]

- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. (2008). Google Patents.

-

An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2003). Figshare. Retrieved from [Link]

-

Burk, M. J., de Koning, P. D., Giumanini, A. B., & Zanotti-Gerosa, A. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]

- Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (1998). Google Patents.

-

An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2003). ResearchGate. Retrieved from [Link]

-

Hexanoic acid, 3-(aminomethyl)-5-methyl-, (3R)-. (n.d.). Lab Supplies. Retrieved from [Link]

-

Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Pregabalin Milpharm 150 mg capsules, hard - Summary of Product Characteristics (SmPC). (2026). emc. Retrieved from [Link]

-

Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science Research. Retrieved from [Link]

-

pregabalin (75 mg) & methylcobalamin (750 mcg) capsules. (n.d.). NAFDAC. Retrieved from [Link]

-

PREGABALIN METHYL ESTER. (n.d.). precisionFDA. Retrieved from [Link]

-

Methyl (3s)-3-(aminomethyl)-5-methylhexanoate hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

-

Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science Research. Retrieved from [Link]

- Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. (2011). Google Patents.

-

Al-Qadiri, M., & Al-Sibaai, A. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC. Retrieved from [Link]

-

Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (n.d.). RSC Publishing. Retrieved from [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

-

Identifying Chiral Molecules, Meso Compounds, and Diastereomers. (n.d.). Dummies.com. Retrieved from [Link]

-

New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. Retrieved from [Link]

-

Johnson, M. P., Hoffman, A. J., & Nichols, D. E. (1987). Stereochemical effects of 3,4-methylenedioxymethamphetamine (MDMA) and related amphetamine derivatives on inhibition of uptake of [3H]monoamines into synaptosomes from different regions of rat brain. PubMed. Retrieved from [Link]

-

STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (n.d.). IIP Series. Retrieved from [Link]

-

Structural features which influence drug action. (n.d.). IS MUNI. Retrieved from [Link]

Sources

- 1. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]

- 2. medicines.org.uk [medicines.org.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. METHYL 3-(AMINOMETHYL)-5-METHYLHEXANOATE [drugs.ncats.io]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. biomedgrid.com [biomedgrid.com]

- 10. calpaclab.com [calpaclab.com]

- 11. store.usp.org [store.usp.org]

- 12. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. figshare.com [figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]

- 16. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. gcms.cz [gcms.cz]

- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 22. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Stereochemical effects of 3,4-methylenedioxymethamphetamine (MDMA) and related amphetamine derivatives on inhibition of uptake of [3H]monoamines into synaptosomes from different regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. iipseries.org [iipseries.org]

Navigating the Crossroads of Metabolism and Medicine: A Technical Guide to Metabolic Pathway Analysis of Hexanoate Derivatives in Drug Synthesis

This guide provides an in-depth exploration of the metabolic pathways of hexanoate derivatives and their pivotal role in modern drug synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the causality behind experimental choices, ensuring a self-validating system of scientific inquiry. We will delve into the core metabolic routes, the analytical techniques for their elucidation, and the strategic genetic manipulations that unlock the potential of microbial cell factories for pharmaceutical production.

The Rising Significance of Hexanoate Derivatives in Pharmacology

Hexanoic acid and its derivatives are emerging as crucial platform chemicals in the pharmaceutical industry. These six-carbon fatty acids and their functionalized counterparts serve as versatile building blocks for a range of therapeutic agents, from hormonal drugs to anticonvulsants.[1] Their utility is exemplified in the synthesis of progestin medications such as hydroxyprogesterone caproate and gestonorone caproate, where the hexanoate moiety is integral to the drug's structure and function.[1] Furthermore, innovative research has demonstrated the synthesis of novel drug intermediates, such as a stable 4-hydroxyvaleric acid-derived compound, from hexanoate precursors, highlighting the expanding therapeutic potential of this class of molecules.[2]

The traditional chemical synthesis of complex drug molecules often involves multiple steps, harsh reaction conditions, and the generation of significant waste.[3] Biocatalysis, leveraging the precision of enzymes and microbial metabolic pathways, offers a more sustainable and efficient alternative.[4][5] By engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae, we can harness their natural metabolic machinery to produce high-value hexanoate derivatives from simple, renewable feedstocks.[6] This approach not only aligns with the principles of green chemistry but also opens avenues for the synthesis of complex chiral intermediates with high stereoselectivity, a critical aspect of modern drug design.[7]

Core Metabolic Pathways for Hexanoate Derivative Biosynthesis

The microbial production of hexanoate and its derivatives primarily relies on two key metabolic pathways: the native Fatty Acid Biosynthesis (FAB) pathway and the engineered reverse β-oxidation (rBOX) pathway. Understanding the intricacies of these pathways is fundamental to their successful engineering for targeted pharmaceutical precursor synthesis.

The Fatty Acid Biosynthesis (FAB) Pathway

The FAB pathway is the cell's natural route for producing fatty acids. It initiates with the carboxylation of acetyl-CoA to malonyl-CoA, which then serves as the two-carbon donor for chain elongation.[8] The cycle of condensation, reduction, dehydration, and another reduction extends the fatty acyl chain, with the chain length being determined by the specificity of the terminating thioesterase enzyme.[8]

To channel the metabolic flux towards the production of C6 compounds like hexanoic acid, specific thioesterases with a preference for six-carbon acyl-ACPs are overexpressed.[6] This strategic intervention effectively hijacks the native pathway to accumulate the desired product.

Methodologies for Metabolic Pathway Analysis

A cornerstone of successful metabolic engineering is the ability to accurately measure and interpret the flow of metabolites through the engineered pathways. This is achieved through a combination of powerful analytical techniques, primarily Metabolic Flux Analysis (MFA) coupled with stable isotope labeling and mass spectrometry.

Metabolic Flux Analysis (MFA) with 13C-Labeling

MFA is a quantitative method used to determine the rates (fluxes) of intracellular metabolic reactions. [9]The most powerful approach to MFA involves the use of stable isotope tracers, typically 13C-labeled glucose. [10]The organism is cultured on a medium containing this labeled substrate, and the 13C atoms are incorporated into various intracellular metabolites as they are processed through the metabolic network. [11] By analyzing the isotopic labeling patterns of these metabolites, particularly proteinogenic amino acids, we can deduce the relative contributions of different pathways to their synthesis. [12]This information, combined with a stoichiometric model of the metabolic network and measurements of extracellular metabolite concentrations, allows for the calculation of intracellular fluxes. [13][14] Experimental Workflow for 13C-Metabolic Flux Analysis:

Mass Spectrometry for Metabolite Analysis

Mass spectrometry (MS), coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the primary analytical tool for determining the isotopic labeling patterns of metabolites. [15]GC-MS is well-suited for the analysis of volatile and thermally stable compounds, often after a derivatization step to increase their volatility. [16]LC-MS is more versatile and can analyze a wider range of metabolites, including larger and more polar molecules, without the need for derivatization. [15] Table 1: Comparison of GC-MS and LC-MS for Metabolomics

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analytes | Volatile and thermally stable small molecules | Wide range of molecules, including non-volatile and thermally labile compounds |

| Sample Derivatization | Often required to increase volatility | Generally not required |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |

| Sensitivity | High | High |

| Compound Identification | Well-established libraries of mass spectra | Relies on retention time and accurate mass measurements |

Experimental Protocols

The successful implementation of metabolic pathway analysis hinges on meticulous experimental execution. The following protocols provide a standardized framework for key procedures.

Protocol for Metabolite Extraction from Microbial Cells

-

Quenching: Rapidly halt metabolic activity by transferring a known volume of cell culture into a quenching solution (e.g., -40°C methanol). This is a critical step to ensure that the measured metabolite levels accurately reflect the intracellular state at the time of sampling.

-

Cell Lysis: Disrupt the cell membrane to release the intracellular metabolites. This can be achieved through methods such as sonication, bead beating, or freeze-thaw cycles.

-

Extraction: Extract the metabolites using a suitable solvent system. A common method is a two-phase extraction using a mixture of chloroform, methanol, and water, which separates polar metabolites into the aqueous phase and lipids into the organic phase. [2]4. Protein Precipitation: Remove proteins from the extract as they can interfere with downstream analysis. This is typically done by adding a cold organic solvent like acetone or methanol, or by using acidic precipitation with trichloroacetic acid (TCA) or perchloric acid (PCA). [17][18]5. Sample Concentration: The extracted metabolites are often dried down under a vacuum or a stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent for analysis.

Standard Operating Procedure for LC-MS Based Metabolomics

-

Sample Preparation: Reconstitute the dried metabolite extracts in an appropriate solvent compatible with the LC mobile phase. Filter the samples to remove any particulate matter.

-

Chromatographic Separation: Inject the sample onto an LC column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites). [19]Elute the metabolites using a gradient of two or more solvents with different polarities.

-

Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured. [19]4. Data Acquisition: Acquire data in either full scan mode (to detect all ions within a certain m/z range) or in a targeted mode like selected reaction monitoring (SRM) for quantitative analysis of specific metabolites.

-

Data Processing: The raw data is processed to identify peaks corresponding to different metabolites based on their retention time and m/z. The peak areas are then integrated to determine the relative abundance of each metabolite.

Strategic Genetic Interventions for Pathway Optimization

Metabolic engineering employs a range of genetic modification techniques to optimize microbial strains for the overproduction of desired compounds. The rationale behind these interventions is to redirect carbon flux towards the product of interest, eliminate competing pathways, and alleviate regulatory bottlenecks.

Gene Knockouts to Eliminate Competing Pathways

A common strategy to enhance the production of a target metabolite is to knock out genes encoding enzymes of competing metabolic pathways. [20]For example, to increase the flux towards fatty acid synthesis, genes involved in pathways that consume key precursors like acetyl-CoA, such as those for the synthesis of storage compounds or certain amino acids, can be deleted. [21]This prevents the diversion of carbon away from the desired product pathway.

Rationale for Gene Knockouts in Fatty Acid Pathway Engineering:

-

Increased Precursor Availability: Deleting genes for pathways that consume acetyl-CoA (e.g., acetate formation) increases the intracellular pool of this key precursor for fatty acid synthesis.

-

Prevention of Product Degradation: Knocking out genes of the β-oxidation pathway prevents the degradation of the produced fatty acids. [16]* Redirection of Carbon Flux: Eliminating pathways that compete for intermediates in central carbon metabolism can force more carbon to flow through the desired production pathway.

Promoter Engineering for Fine-Tuning Gene Expression

The level of expression of the enzymes in a metabolic pathway is critical for maximizing product yield. Promoter engineering involves modifying the promoter regions of genes to control their transcription levels. [20][22]By using a library of synthetic promoters with varying strengths, the expression of each enzyme in the pathway can be fine-tuned to achieve an optimal balance of metabolic flux, avoiding the accumulation of toxic intermediates and maximizing the final product titer. [23] Table 2: Quantitative Impact of Metabolic Engineering on Hexanoic Acid Production

| Host Organism | Genetic Modification | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| S. cerevisiae | Overexpression of rBOX pathway genes, deletion of β-oxidation genes | 0.12 | - | - | [6] |

| S. cerevisiae | Further optimization of CoA biosynthesis | ~0.12 | - | - | [6] |

| S. cerevisiae | Combined FAB and rBOX pathways | 0.12 | - | - | [6] |

| E. coli | Dynamic regulation of fatty acid biosynthesis | - | - | - | [5] |

| Megasphaera elsdenii | In silico flux balance analysis | - | - | - | [24] |

Note: The table presents a selection of reported values to illustrate the impact of different engineering strategies. Direct comparison may be challenging due to variations in experimental conditions.

Case Study: Biocatalytic Synthesis of Steroid Drug Precursors